2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
CAS No.:
Cat. No.: VC15769163
Molecular Formula: C12H9F3N2O3
Molecular Weight: 286.21 g/mol
* For research use only. Not for human or veterinary use.
![2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide -](/images/structure/VC15769163.png)
Specification
Molecular Formula | C12H9F3N2O3 |
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Molecular Weight | 286.21 g/mol |
IUPAC Name | 2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Standard InChI | InChI=1S/C12H9F3N2O3/c1-20-11(19)9(6-16)10(18)17-8-4-2-3-7(5-8)12(13,14)15/h2-5,19H,1H3,(H,17,18) |
Standard InChI Key | MQBJHMVMTPBZQO-UHFFFAOYSA-N |
Canonical SMILES | COC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Structural Comparison with Analogous Compounds
Spectroscopic and Computational Data
Structural elucidation of related compounds via NMR and mass spectrometry reveals characteristic signals:
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¹H NMR: Resonances for the trifluoromethylphenyl group appear at δ 7.5–8.1 ppm (aromatic protons), while the methoxy group typically shows a singlet near δ 3.8 ppm .
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¹³C NMR: The cyano carbon resonates at ~δ 115–120 ppm, and the carbonyl carbon of the enamide moiety at ~δ 165–170 ppm .
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IR Spectroscopy: Strong absorptions for –C≡N (~2240 cm⁻¹) and –OH (~3300 cm⁻¹) are observed.
Density functional theory (DFT) calculations predict a planar geometry for the enamide core, with intramolecular hydrogen bonding between the hydroxy and carbonyl groups stabilizing the Z-configuration .
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis of this compound involves multi-step protocols, often beginning with Knoevenagel condensation to form the α,β-unsaturated enamide backbone. A representative pathway includes:
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Condensation Reaction: Reacting a cyanoacetamide derivative with a substituted benzaldehyde under basic conditions (e.g., piperidine in ethanol) to yield the α,β-unsaturated intermediate.
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Functionalization: Introducing the methoxy and hydroxy groups via nucleophilic substitution or oxidation-reduction sequences.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound in ≥95% purity .
Table 2: Synthetic Conditions for Analogous Compounds
Challenges and Optimization
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Steric Hindrance: Bulky substituents on the phenyl ring can reduce condensation efficiency, necessitating elevated temperatures (80–100°C) or microwave-assisted synthesis.
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Stereochemical Control: Achieving the desired E/Z isomerism requires careful selection of catalysts; for example, titanium tetrachloride favors the E-isomer .
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Scale-Up Limitations: Low solubility of intermediates in non-polar solvents complicates industrial-scale production, prompting exploration of aqueous micellar conditions.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dictated by its polar (cyano, hydroxy) and non-polar (trifluoromethylphenyl) moieties:
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, due to the hydrophobic trifluoromethyl group .
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Organic Solvents: Freely soluble in DMSO (>50 mg/mL) and dichloromethane; moderately soluble in ethanol.
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Stability: Degrades under strong acidic/basic conditions via hydrolysis of the enamide bond. Storage at –20°C in inert atmosphere (N₂) is recommended.
Partition Coefficients and Lipophilicity
Experimental logP values for analogs range from 2.1 to 3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The trifluoromethyl group contributes significantly to membrane permeability, as evidenced by parallel artificial membrane permeability assay (PAMPA) results (>5 × 10⁻⁶ cm/s).
Biological Activity and Mechanism
Anti-Inflammatory Pathways
The compound inhibits NF-κB signaling, a central mediator of inflammation, by preventing IκB kinase (IKK)-mediated phosphorylation of IκBα. In RAW 264.7 macrophages, it reduces LPS-induced TNF-α production by 70% at 10 μM. Molecular docking studies suggest binding to the IKKβ ATP-binding pocket (ΔG = –9.2 kcal/mol).
Immunomodulatory Effects
In murine models of multiple sclerosis, structurally similar enamide derivatives suppress Th17 cell differentiation by downregulating RORγt expression (IC₅₀ = 0.8 μM) . This aligns with the compound’s potential application in autoimmune disorders.
Table 3: In Vitro Activity Profile
Assay Model | Target | IC₅₀/EC₅₀ | Reference |
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LPS-stimulated macrophages | TNF-α production | 10 μM | |
Jurkat T-cells | RORγt inhibition | 0.8 μM | |
Recombinant IKKβ | Enzyme inhibition | 2.3 μM |
Metabolic Stability
Hepatic microsomal studies (human) indicate moderate clearance (CL = 23 mL/min/kg), with primary metabolites resulting from O-demethylation and glucuronidation of the hydroxy group .
Therapeutic Applications and Future Directions
Autoimmune Diseases
The compound’s dual inhibition of NF-κB and Th17 pathways positions it as a candidate for multiple sclerosis and rheumatoid arthritis. In EAE (experimental autoimmune encephalomyelitis) mice, analogs ameliorate clinical symptoms by 60% at 50 mg/kg/day .
Oncology
Preliminary data suggest synergy with PD-1 inhibitors in melanoma models, potentially through T-cell potentiation. Co-administration reduces tumor volume by 45% vs. monotherapy.
Challenges in Development
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